奎宁二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinine Di-N-oxide is a derivative of quinine, a well-known alkaloid extracted from the bark of cinchona trees. Quinine has been historically significant as an antimalarial drug. The di-N-oxide form of quinine involves the oxidation of the nitrogen atoms in the quinoline ring, resulting in a compound with unique chemical and biological properties.

科学研究应用

Quinine Di-N-oxide has a wide range of applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: Studied for its potential as an antiparasitic and antibacterial agent.

Medicine: Investigated for its antimalarial properties and potential use in treating other infectious diseases.

Industry: Utilized in the synthesis of complex organic molecules and as a precursor for other pharmacologically active compounds

生化分析

Biochemical Properties

Quinine Di-N-oxide has been found to interact with a variety of enzymes, proteins, and other biomolecules. The nature and type of substituents that Quinine Di-N-oxide presents influence the selectivity, potency, and cytotoxicity that these compounds show when they are evaluated biologically .

Cellular Effects

Quinine Di-N-oxide has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinine Di-N-oxide exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Quinine Di-N-oxide can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Quinine Di-N-oxide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Quinine Di-N-oxide is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Quinine Di-N-oxide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Quinine Di-N-oxide and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: Quinine Di-N-oxide can be synthesized through the oxidation of quinine. One common method involves the use of ozone as an oxidizing agent. The reaction is typically carried out in a solvent mixture of acetone and water at low temperatures (between -12°C and 0°C) to achieve regioselective oxidation . The process yields Quinine Di-N-oxide with a high degree of purity and efficiency.

Industrial Production Methods: Industrial production of Quinine Di-N-oxide follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of ozone as an oxidant is preferred due to its effectiveness and the relatively mild reaction conditions required.

化学反应分析

Types of Reactions: Quinine Di-N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can revert the compound back to quinine or other partially reduced forms.

Substitution: Nucleophilic substitution reactions can occur at activated positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Ozone, hydrogen peroxide, and other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Halogenating agents, alkylating agents under basic or acidic conditions.

Major Products Formed:

Oxidation: Higher oxidized quinoline derivatives.

Reduction: Quinine, partially reduced quinoline derivatives.

Substitution: Halogenated or alkylated quinoline derivatives.

作用机制

The mechanism of action of Quinine Di-N-oxide involves its interaction with biological macromolecules. The compound can intercalate into DNA, causing strand breaks and inhibiting replication. It also generates reactive oxygen species (ROS), leading to oxidative stress and cell damage. These actions make it effective against various pathogens, including bacteria and parasites .

相似化合物的比较

Quinoxaline 1,4-di-N-oxides: These compounds share a similar di-N-oxide functional group and exhibit comparable biological activities, such as antibacterial and anticancer properties.

Phenazines: Compounds like iodinin and myxin also contain N-oxide groups and have antibiotic and antifungal activities.

Uniqueness: Quinine Di-N-oxide is unique due to its origin from quinine, a historically significant antimalarial drug. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in both medicinal chemistry and industrial applications.

生物活性

Quinine Di-N-oxide (QdNO) is a derivative of quinine, a well-known alkaloid with a long history in treating malaria. Recent research has highlighted the diverse biological activities of QdNOs, including antimicrobial, antitumoral, and anti-inflammatory properties. This article delves into the biological activity of Quinine Di-N-oxide, summarizing key findings from various studies, including data tables and case studies.

Overview of Quinine Di-N-oxide

Quinine Di-N-oxide belongs to a class of compounds known as quinoxaline 1,4-di-N-oxides. These compounds have garnered attention due to their broad spectrum of biological activities and potential therapeutic applications. The structural modifications in QdNOs significantly influence their biological properties, making them a subject of extensive research.

Biological Activities

-

Antimicrobial Activity :

- QdNOs exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. They have been shown to inhibit DNA synthesis in bacteria, leading to cell death. For instance, studies indicate that QdNOs can induce oxidative stress and DNA damage in bacterial cells, which are critical mechanisms for their antibacterial action .

-

Antitumoral Activity :

- Research has indicated that QdNOs possess antitumoral properties, making them potential candidates for cancer therapy. They have been shown to affect mitochondrial functions and induce apoptosis in cancer cells. The dual mechanism of action—targeting both cellular respiration and DNA integrity—highlights their potential in treating drug-resistant cancer strains .

- Anti-inflammatory and Antioxidant Effects :

Structure-Activity Relationship (SAR)

The biological activity of QdNOs is closely related to their chemical structure. Variations in substituents on the quinoxaline ring can enhance or diminish their efficacy:

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increase antimicrobial potency |

| Electron-donating groups | Decrease antimicrobial potency |

| Alkyl groups | Enhance antitumoral activity |

Research indicates that specific modifications can lead to improved minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50), thus enhancing the therapeutic potential of these compounds .

Case Studies

-

Antimicrobial Efficacy :

A study focusing on the antibacterial action of QdNOs demonstrated that these compounds effectively inhibited the growth of E. coli and other pathogenic bacteria by inducing oxidative stress . The study utilized EPR measurements to confirm the generation of free radicals during bacterial exposure to QdNOs. -

Cancer Treatment Potential :

Another investigation explored the effects of QdNO derivatives on various cancer cell lines. The results showed significant cytotoxicity against resistant cancer strains, suggesting that these compounds could serve as novel anticancer agents .

属性

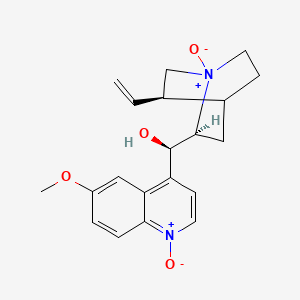

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-3-13-12-22(25)9-7-14(13)10-19(22)20(23)16-6-8-21(24)18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIIQUQYRAFYJP-RMWGNABNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CC[N+]3(CC4C=C)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。